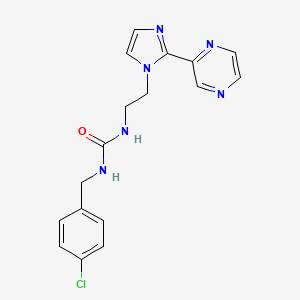

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

説明

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQNCSYWUWUYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Attachment of the pyrazine ring: This step involves the reaction of the imidazole derivative with pyrazine-2-carboxylic acid under dehydrating conditions.

Formation of the urea linkage: This is done by reacting the intermediate with 4-chlorobenzyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Urea Derivatives ()

Compounds such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) share the urea backbone but differ in substituents:

- Key Differences: 9a/9b contain pyrazole rings instead of pyrazine-imidazole systems. Molecular weights: The target compound (~338 g/mol) is heavier than 9a (270.34 g/mol), which may influence solubility and pharmacokinetics .

Table 1: Physical Properties of Urea Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | C₁₇H₁₆ClN₆O | ~338 | Not reported |

| 9a () | C₁₅H₁₈N₄O | 270.34 | 148–150 |

| BJ49861 () | C₁₇H₁₈N₆O₂ | 338.36 | Not reported |

Arylethanolimidazole Derivatives ()

Compounds like 1-(2-((1,1’-biphenyl)-3-yl)ethyl)-1H-imidazole (2c) and 1-[3-[(4-bromobenzyl)oxy]phenyl]2-(1H-imidazol-1-yl)ethanone (4a) highlight the role of imidazole in bioactivity:

- Key Differences :

- The target compound’s urea linkage replaces the ketone or ethyl groups in 2c/4a, possibly improving hydrogen-bonding capacity for target interaction.

- Synthetic Routes : 2c and 4a were synthesized via Suzuki coupling (Pd catalysis) and CuBr₂-mediated reactions, respectively, with yields of 27–72%. The target compound’s synthesis likely involves similar coupling strategies but with modified reagents for urea formation .

Imidazoline and Triazole Derivatives ()

Patent Example 5 describes (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas :

Chlorobenzyl-Containing Compounds ()

3-(4-Chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole shares the 4-chlorobenzyl group but features an oxadiazole ring instead of urea:

- Key Differences: Oxadiazoles are known for metabolic stability, whereas urea groups may confer stronger hydrogen-bonding interactions.

Thiazolecarboxamide Derivatives ()

N-(2-Chloro-6-methylphenyl)-2-[1-[2-(1H-imidazol-1-yl)ethyl]-1H-indazol-6-yl]amino]-5-thiazolecarboxamide includes an imidazole-ethyl linker similar to the target:

- protease inhibition). The indazole ring in this compound may enhance planar stacking compared to the pyrazine ring in the target .

Direct Structural Analog ()

BJ49861 (1-(2-methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea) has nearly identical structure except for the 2-methoxyphenyl vs. 4-chlorobenzyl group:

- Key Differences: 4-Chlorobenzyl increases lipophilicity (ClogP ~2.5 vs. The electron-withdrawing chlorine may enhance metabolic stability compared to the electron-donating methoxy group .

Table 2: Substituent Effects on Key Properties

| Substituent | ClogP | Electron Effect | Bioactivity Implications |

|---|---|---|---|

| 4-Chlorobenzyl | ~2.5 | Withdrawing | Enhanced stability, lipophilicity |

| 2-Methoxyphenyl (BJ49861) | ~1.8 | Donating | Increased solubility |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step coupling, similar to BJ49861, but with optimized conditions for chlorobenzyl incorporation.

- Optimization : Replacing the 4-chlorobenzyl with bulkier groups (e.g., 3-trifluoromethylbenzyl) could further modulate activity and selectivity.

生物活性

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The imidazole and pyrazine moieties are known to play crucial roles in modulating various biological pathways:

- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Activity : The pyrazine ring is associated with antimicrobial properties, making this compound a candidate for treating infections.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits cancer cell growth through apoptosis induction. |

| Antimicrobial | Exhibits activity against bacterial and fungal strains. |

| Anti-inflammatory | Reduces inflammation markers in vitro. |

Antitumor Activity

Research indicates that 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea demonstrates significant antitumor activity. A study explored its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:

- IC50 Values : The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent growth inhibition.

- Mechanism : Apoptosis was confirmed through flow cytometry analysis, showing an increase in early apoptotic cells after treatment.

Antimicrobial Activity

In another study focusing on its antimicrobial properties, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Findings included:

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 8 µg/mL for S. aureus and 16 µg/mL for E. coli, demonstrating effective antibacterial activity.

- Synergistic Effects : When combined with standard antibiotics like ciprofloxacin, the compound showed synergistic effects, enhancing the overall antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea, and what critical reaction conditions must be controlled?

- Methodology : A multi-step approach is typically employed, starting with the preparation of the pyrazinyl-imidazole core. Key steps include:

- Nucleophilic substitution : Reacting 4-chlorobenzyl chloride with a pyrazinyl-imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF or THF) to form the chlorobenzyl derivative .

- Urea linkage formation : Coupling the intermediate with a substituted ethylurea moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents to ensure high yield .

- Critical Conditions : Control reaction temperature (often 0–5°C for urea coupling), monitor pH for imidazole ring stability, and use inert atmospheres to prevent oxidation .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Primary Techniques :

- ¹H/¹³C NMR : Confirm regioselectivity of substitutions (e.g., pyrazine C-H signals at δ 8.5–9.0 ppm, imidazole protons at δ 7.2–7.8 ppm) .

- ESI-MS : Validate molecular weight (expected [M+H]⁺ ~465–470 Da) and detect impurities .

- IR Spectroscopy : Identify urea carbonyl stretching (~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity in multi-step syntheses of this compound?

- Strategies :

- Intermediate purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol/water) after each step to remove unreacted starting materials .

- Kinetic vs. thermodynamic control : Adjust solvent polarity (e.g., DMF for imidazole alkylation) to favor desired regioisomers .

- Yield tracking : Employ HPLC-MS at each stage to quantify intermediates and adjust stoichiometry .

Q. What strategies are employed to resolve conflicting thermal stability data obtained from TGA and DTA?

- Analytical Approach :

- Cross-validation : Compare TGA mass loss (decomposition onset >250°C) with DTA exothermic peaks to distinguish between phase transitions (e.g., melting) and decomposition .

- Isothermal studies : Conduct stability assays at fixed temperatures (e.g., 150°C for 24 hrs) to identify degradation products via LC-MS .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?

- In vitro :

- Enzyme inhibition assays : Test against kinases (e.g., IGF-1R) or inflammatory targets (e.g., S1P lyase) using fluorescence-based or radiometric assays .

- In vivo :

- Rodent autoimmune models : Evaluate efficacy in rheumatoid arthritis (e.g., collagen-induced arthritis) with dose-dependent lymphocyte reduction as a biomarker .

- Pharmacokinetics : Assess bioavailability via oral gavage studies, monitoring plasma half-life and metabolite profiling .

Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally analogous compounds?

- Resolution Methods :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyrazine vs. pyridine rings) to isolate contributing factors .

- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected molecular targets (e.g., S1P lyase vs. off-target kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。